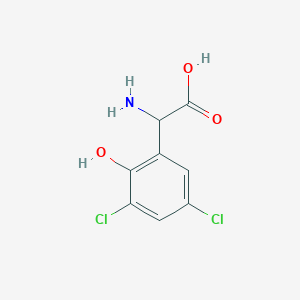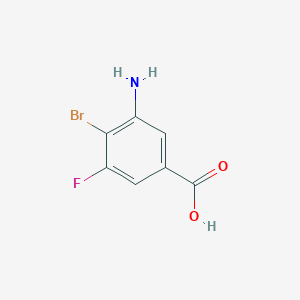![molecular formula C23H18BrN5O2S B2657095 3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895641-00-6](/img/structure/B2657095.png)
3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a sulfonyl group, a triazolo ring, and a quinazolin ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
This compound is likely to undergo a variety of chemical reactions due to the presence of several reactive groups. For example, the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings could contribute to its stability, while the sulfonyl group could influence its reactivity .科学的研究の応用
Chemical Synthesis and Molecular Rearrangements
Research on triazines and related quinazolines demonstrates intricate synthetic pathways to produce various analogues, showcasing the chemical flexibility and potential for creating diverse molecular structures with potentially unique biological activities. For instance, studies on the synthesis of quinazolinones and triazoloquinazolinones illustrate the complexity of chemical reactions involved, including cyclization, nitrosation, and alkylation, to produce compounds with specific structural features (Gescher, Stevens, & Turnbull, 1977).
Biological Activities and Pharmacological Potential
Quinazoline derivatives have been explored for various pharmacological activities, including as potential antihistaminic agents. For example, a study synthesized 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as H(1)-antihistaminic agents (Alagarsamy, Shankar, & Murugesan, 2008).
Antimicrobial and Nematicidal Evaluation
Further research into triazoloquinazolinylthiazolidinones reveals their promising antimicrobial and nematicidal properties. A study synthesized a new class of these compounds, showing significant activity against various microbial and nematode species, underscoring the potential of quinazoline derivatives in developing new antimicrobial and nematicidal agents (Reddy, Kumar, & Sunitha, 2016).
Anticancer Activity
Explorations into the anticancer potential of quinazoline derivatives have also been conducted. Novel quinazolinone derivatives have been synthesized and evaluated for their diuretic and anticancer activities, highlighting the breadth of pharmacological applications these compounds may offer. Notably, certain derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential utility in cancer therapy (Reddy et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3,5-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O2S/c1-14-11-15(2)13-17(12-14)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)32(30,31)18-9-7-16(24)8-10-18/h3-13H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSWWDJLGJUIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2657012.png)
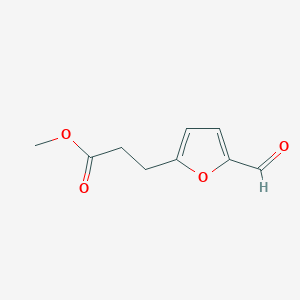

![[1-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2657017.png)

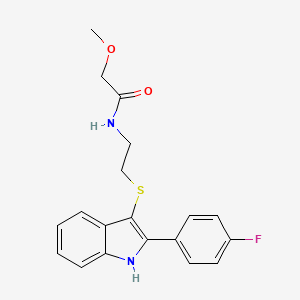
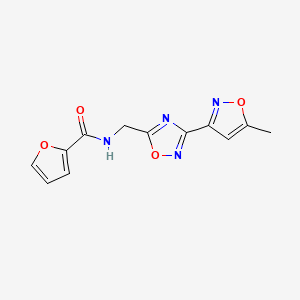
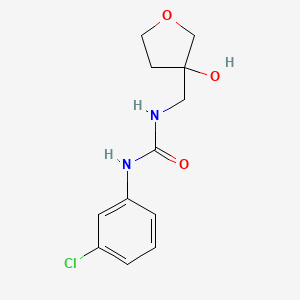
![Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2657024.png)

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate](/img/structure/B2657028.png)

